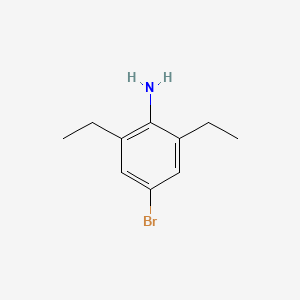
2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Übersicht
Beschreibung
2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile, also known as BTQC, is a heterocyclic organic compound that belongs to the quinoline family. The compound is a white to light yellow powder that exhibits fluorescence properties. The molecular formula of BTQC is C10H9BrN2 with a molecular weight of 237.10 g/mol .
Synthesis Analysis
A green, efficient, and simple method for synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives via one-pot three-component condensation of 2,6-bis (substituted benzylidene)cyclohexanone, arylamines/substituted 2-aminothiazoles, and malononitrile in the presence of bleaching earth clay pH 12.5 (basic catalyst) as a recyclable and green catalyst in PEG-400 is described .Molecular Structure Analysis
The molecular structure of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is represented by the formula C10H9BrN2 .Chemical Reactions Analysis
The synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives involves a one-pot three-component condensation of 2,6-bis (substituted benzylidene)cyclohexanone, arylamines/substituted 2-aminothiazoles, and malononitrile .Physical And Chemical Properties Analysis
2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a white to light yellow powder. The molecular weight of the compound is 237.10 g/mol .Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives in Drug Development
Scientific Field
Pharmacology and Drug Development
Application Summary
Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Methods of Application
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .
Results or Outcomes
Quinoline has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Synthesis of Indole Derivatives
Scientific Field
Application Summary
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Methods of Application
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Results or Outcomes
Indoles, both natural and synthetic, show various biologically vital properties .
Use of Tetrahydroisoquinoline in Drug Synthesis
Scientific Field
Application Summary
5,6,7,8-Tetrahydroisoquinoline was used in total synthesis of (±)-desoxycodeine-D .
Methods of Application
It was also used in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .
Results or Outcomes
The outcomes of these syntheses are not specified in the source .
Anticancer Activities of Quinoline Derivatives
Scientific Field
Application Summary
Substituted quinolines with different functional groups have shown anticancer activities against various cell lines .
Methods of Application
The synthesis of these quinolines involves altering the functional groups. The compounds were tested against HeLa (human cervix carcinoma), HT29 (human colon carcinoma), C6 (rat glioblastoma), and MCF7 (human breast adenocarcinoma) cell lines .
Results or Outcomes
The 6,8-dibromotetrahydroquinoline, 6,8-diphenylquino-line, and 5,7-dibromo-8-(hydroxy/methoxy)quinolines showed promising anticancer activities .
Biological Activities of Tetrahydroisoquinoline (THIQ) Analogs
Scientific Field
Application Summary
THIQ containing synthetic and natural analogs have been reported to possess a wide range of pharmacological activities .
Methods of Application
These analogs are used clinically for the treatment of various disorders .
Results or Outcomes
THIQ analogs have shown anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial activities .
Zukünftige Richtungen
The future directions for 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile could involve further exploration of its biological and pharmaceutical activities, given that compounds containing the tetrahydroquinoline scaffold display a wide range of such activities . Additionally, the development of new, environmentally benign synthetic routes could be a focus, as this aligns with the principles of green chemistry .
Eigenschaften
IUPAC Name |
2-bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQNLGKWZDZTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347019 | |
| Record name | 3-Quinolinecarbonitrile, 2-bromo-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
CAS RN |
65242-28-6 | |
| Record name | 2-Bromo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65242-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarbonitrile, 2-bromo-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



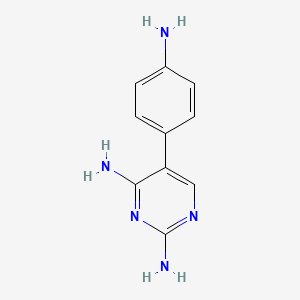

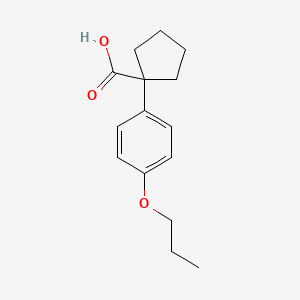
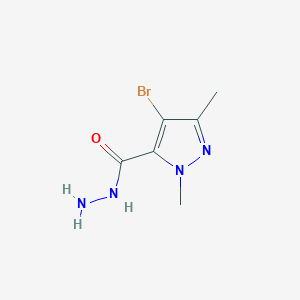
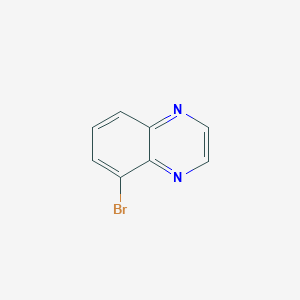
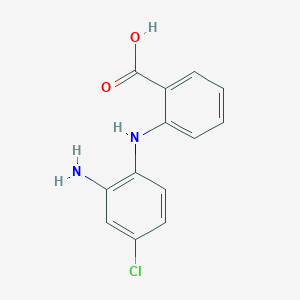
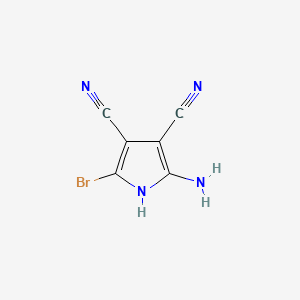
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)


